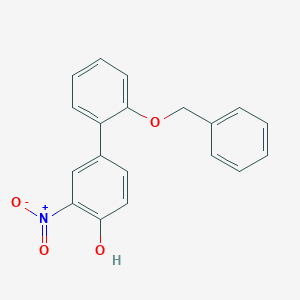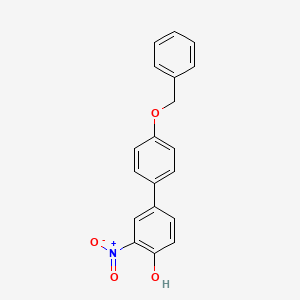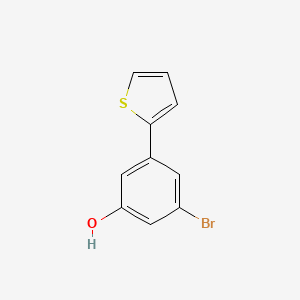
3-Bromo-5-(thiophen-3-yl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(thiophen-3-yl)phenol, 95% (3-BTP95) is an organic compound that has been widely studied due to its diverse range of applications. It is a white solid with a faint odor and a melting point of approximately 170°C. 3-BTP95 has been used in a variety of research applications, including synthetic organic chemistry, biochemical and physiological research, and drug design.
Scientific Research Applications
3-Bromo-5-(thiophen-3-yl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used in the synthesis of polymers, dyes, and catalysts. In addition, 3-Bromo-5-(thiophen-3-yl)phenol, 95% has been used in the synthesis of a variety of biologically active compounds, such as hormones and neurotransmitters.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(thiophen-3-yl)phenol, 95% is not fully understood. However, it is believed that the compound acts on the thiol group of the molecule, resulting in a change in the structure of the molecule. This change in structure can result in the formation of a variety of reactive intermediates, which can then be used to synthesize a variety of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(thiophen-3-yl)phenol, 95% have not been extensively studied. However, studies have shown that the compound can act as an antioxidant, which may have beneficial effects on the body. In addition, 3-Bromo-5-(thiophen-3-yl)phenol, 95% has been shown to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
3-Bromo-5-(thiophen-3-yl)phenol, 95% has several advantages for laboratory experiments. It is a commercially available compound, which makes it easy to obtain and use in experiments. In addition, the compound is relatively stable, which makes it suitable for use in a variety of reactions. However, the compound is also relatively expensive, which can limit its use in some experiments.
Future Directions
The potential future directions for 3-Bromo-5-(thiophen-3-yl)phenol, 95% research include further studies into its biochemical and physiological effects, as well as its potential applications in drug design. In addition, research into the synthesis of novel compounds using 3-Bromo-5-(thiophen-3-yl)phenol, 95% as a building block could lead to the development of new drugs and materials. Finally, further research into the mechanism of action of 3-Bromo-5-(thiophen-3-yl)phenol, 95% could lead to the development of more efficient and cost-effective synthetic methods.
Synthesis Methods
3-Bromo-5-(thiophen-3-yl)phenol, 95% can be synthesized from various starting materials, including 5-bromothiophen-3-ol, thiophen-3-ylmagnesium bromide, and thiophen-3-ylmagnesium chloride. The synthesis of 3-Bromo-5-(thiophen-3-yl)phenol, 95% typically involves the reaction of the starting material with bromine, followed by a Grignard reagent addition. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and is usually carried out at room temperature.
properties
IUPAC Name |
3-bromo-5-thiophen-3-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrOS/c11-9-3-8(4-10(12)5-9)7-1-2-13-6-7/h1-6,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIQHTNPROYSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686348 |
Source


|
| Record name | 3-Bromo-5-(thiophen-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261947-12-9 |
Source


|
| Record name | 3-Bromo-5-(thiophen-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383045.png)









![2-Nitro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383106.png)
